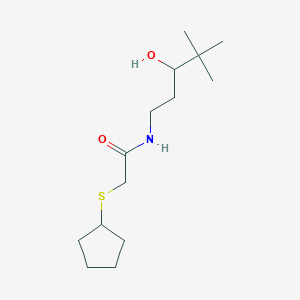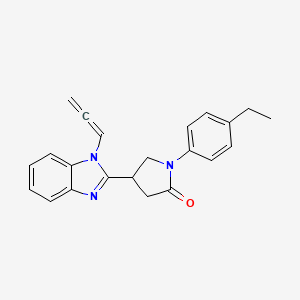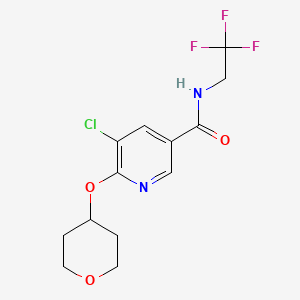
N-(3-hydroxy-4,4-diméthylpentyl)-2-(cyclopentylthio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a hydroxy group, and a dimethylpentyl chain
Applications De Recherche Scientifique
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves multiple steps, including the formation of the cyclopentylthio group and the attachment of the hydroxy and dimethylpentyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Cyclopentylthio Group: This step often involves the reaction of cyclopentylthiol with an appropriate acylating agent under controlled conditions.
Attachment of the Hydroxy and Dimethylpentyl Groups: This step may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include alcohols, acids, and bases.
Industrial Production Methods
Industrial production of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents.
Substitution: The cyclopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the cyclopentylthio group can yield a variety of substituted acetamides.
Mécanisme D'action
The mechanism of action of 2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the cyclopentylthio group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-(cyclopentylthio)-N-(3-hydroxy-4,4-dimethylpentyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-14(2,3)12(16)8-9-15-13(17)10-18-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLKTHWUHFAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CSC1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)


![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)


![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2356299.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)



